molecular formula C22H29NO3 B608358 1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone CAS No. 1801243-39-9

1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone

Cat. No. B608358
CAS RN: 1801243-39-9
M. Wt: 355.478
InChI Key: VWVIOABMCXYUAS-RBUKOAKNSA-N
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Description

KLS-13019 is a Cannabidiol-Derived Neuroprotective Agent with Improved Potency, Safety, and Permeability. (EC50=40nM;  T1=7500). KLS-13019 was 50-fold more potent and >400-fold safer than cannabidiol and exhibited an in vitro profile consistent with improved oral bioavailability. KLS-13019 was only toxic at 300 μM giving it a therapeutic index of 7500.

Scientific Research Applications

  • Antibacterial and Antifungal Activities : A study demonstrated that certain derivatives of azetidinones, closely related to the queried compound, exhibited significant antimicrobial activity against various bacterial and fungal strains. These compounds could be developed as novel antimicrobial agents (Patel & Patel, 2017).

  • Application in Heterocyclic Synthesis : Research on the synthesis of novel heterocyclic chalcone derivatives, which include structures related to the queried compound, has been conducted. These compounds have potential applications in creating various hues for polyester fibers, indicating their utility in material science (Ho & Yao, 2013).

  • Synthesis and Characterization : The synthesis of related compounds involving 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone has been explored. Such research underscores the importance of these compounds in pharmaceutical and medicinal research (Wanjari, 2020).

  • Anticancer Properties : Studies on azetidinone derivatives related to the queried compound have shown promising results in anticancer screening. These derivatives have been evaluated for their efficacy against certain cancer cell lines, indicating potential applications in cancer therapy (Verma et al., 2015).

  • Microwave Assisted Synthesis and Antibacterial Activity : Research has been done on the microwave-assisted synthesis of azetidinone derivatives, demonstrating their antibacterial activity. This highlights the compound's significance in developing new antibacterial agents (Merugu et al., 2010).

  • Antimicrobial, Antioxidant, and Anticancer Agents : Some derivatives have been synthesized and evaluated for their potential as antimicrobial, antioxidant, and anticancer agents. This research indicates the compound's multifaceted applications in pharmaceuticals (Bhat et al., 2016).

properties

CAS RN

1801243-39-9

Product Name

1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone

Molecular Formula

C22H29NO3

Molecular Weight

355.478

IUPAC Name

1-[3-[[3,5-dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone

InChI

InChI=1S/C22H29NO3/c1-13(2)18-6-5-14(3)7-19(18)22-20(25)9-16(10-21(22)26)8-17-11-23(12-17)15(4)24/h7,9-10,17-19,25-26H,1,5-6,8,11-12H2,2-4H3

InChI Key

VWVIOABMCXYUAS-RBUKOAKNSA-N

SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CC3CN(C3)C(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KLS-13019;  KLS 13019;  KLS13019.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 2
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 5
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone
Reactant of Route 6
1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone

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